molecular formula C11H8ClN5 B14141583 N'-[2-chloro-4-(1H-imidazol-5-yl)phenyl]-N-cyanomethanimidamide CAS No. 89250-60-2

N'-[2-chloro-4-(1H-imidazol-5-yl)phenyl]-N-cyanomethanimidamide

Cat. No.: B14141583
CAS No.: 89250-60-2
M. Wt: 245.67 g/mol
InChI Key: OPKLFQSPJMSBAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[2-chloro-4-(1H-imidazol-5-yl)phenyl]-N-cyanomethanimidamide is a compound that features an imidazole ring, a phenyl group, and a cyano group. This compound is part of the broader class of imidazole derivatives, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-chloro-4-(1H-imidazol-5-yl)phenyl]-N-cyanomethanimidamide typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N’-[2-chloro-4-(1H-imidazol-5-yl)phenyl]-N-cyanomethanimidamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole derivatives with hydroxyl or carbonyl groups, while reduction might yield fully saturated imidazole rings.

Mechanism of Action

The mechanism of action of N’-[2-chloro-4-(1H-imidazol-5-yl)phenyl]-N-cyanomethanimidamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, altering their activity. The cyano group can participate in hydrogen bonding or other interactions, influencing the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[2-chloro-4-(1H-imidazol-5-yl)phenyl]-N-cyanomethanimidamide is unique due to its specific substitution pattern on the imidazole ring and the presence of both a cyano group and a chloro-substituted phenyl group.

Properties

CAS No.

89250-60-2

Molecular Formula

C11H8ClN5

Molecular Weight

245.67 g/mol

IUPAC Name

N'-[2-chloro-4-(1H-imidazol-5-yl)phenyl]-N-cyanomethanimidamide

InChI

InChI=1S/C11H8ClN5/c12-9-3-8(11-4-14-6-17-11)1-2-10(9)16-7-15-5-13/h1-4,6-7H,(H,14,17)(H,15,16)

InChI Key

OPKLFQSPJMSBAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CN=CN2)Cl)N=CNC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.